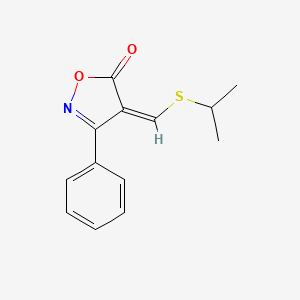![molecular formula C11H17N3O B12893661 3-(1-methylpiperidin-4-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole CAS No. 603067-96-5](/img/structure/B12893661.png)
3-(1-methylpiperidin-4-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Methylpiperidin-4-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound that features a unique combination of a piperidine ring and an isoxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylpiperidin-4-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cycloaddition reaction of nitrile oxides with unsaturated compounds, which can be catalyzed by metals such as copper (I) or ruthenium (II) . Another approach involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods often employ eco-friendly catalysts and conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methylpiperidin-4-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the isoxazole ring, often using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(1-Methylpiperidin-4-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It is utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(1-Methylpiperidin-4-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves its interaction with specific molecular targets. For instance, as a GlyT1 inhibitor, it binds to the glycine transporter 1, preventing the reuptake of glycine and thereby increasing its availability in the synaptic cleft . This action can modulate neurotransmission and has potential therapeutic effects in conditions like schizophrenia.
Comparison with Similar Compounds
Similar Compounds
3-(Piperidin-4-yl)benzo[d]isoxazole: Another GlyT1 inhibitor with similar antipsychotic properties.
4-Benzoylpiperidine: A compound with a different substitution pattern but similar biological activity.
Uniqueness
3-(1-Methylpiperidin-4-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is unique due to its specific combination of a piperidine ring and an isoxazole ring, which imparts distinct chemical and biological properties. Its ability to selectively inhibit GlyT1 makes it a valuable compound in the development of new therapeutic agents for neurological disorders.
Properties
CAS No. |
603067-96-5 |
|---|---|
Molecular Formula |
C11H17N3O |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
3-(1-methylpiperidin-4-yl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole |
InChI |
InChI=1S/C11H17N3O/c1-14-6-3-8(4-7-14)10-9-2-5-12-11(9)15-13-10/h8,12H,2-7H2,1H3 |
InChI Key |
QUSZVZHWQZMYCY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C2=NOC3=C2CCN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



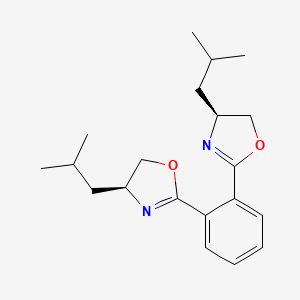

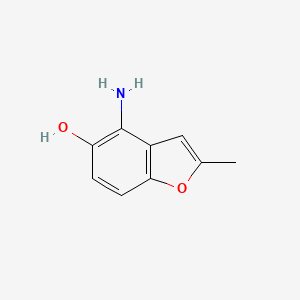

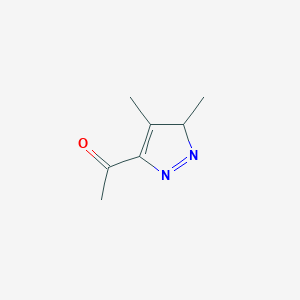
![5-Methoxy-3-methylbenzo[c]isoxazole](/img/structure/B12893615.png)

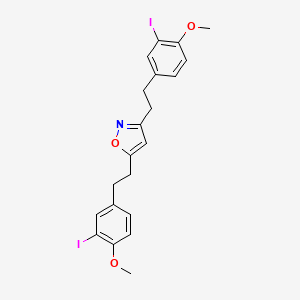
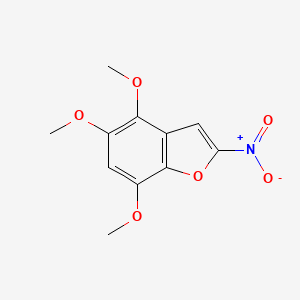
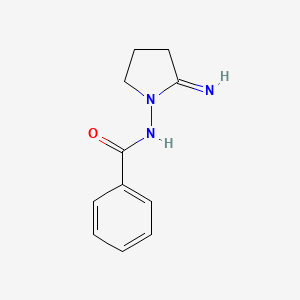
![4-Bromobenzo[d]oxazole-2-sulfonamide](/img/structure/B12893666.png)
